molecular formula C9H11BrO3 B8808610 4-Bromo-2-(dimethoxymethyl)phenol

4-Bromo-2-(dimethoxymethyl)phenol

Cat. No.: B8808610
M. Wt: 247.09 g/mol
InChI Key: OINMRKJUOIUJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(dimethoxymethyl)phenol (CAS 501085-54-7) is a brominated phenolic compound featuring a dimethoxymethyl (–CH(OCH₃)₂) substituent at the ortho position relative to the hydroxyl group. Its molecular formula is C₉H₁₁BrO₃, with a molecular weight of 263.09 g/mol. The compound is characterized by its dual methoxy groups attached to a methylene bridge, which confers unique electronic and steric properties. It is primarily utilized as a pharmaceutical intermediate, fine chemical, and research reagent due to its stability and synthetic versatility . Analytical methods such as HPLC, NMR, and LCMS confirm its high purity (>99%) and structural integrity .

Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

4-bromo-2-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H11BrO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,1-2H3

InChI Key

OINMRKJUOIUJEF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Br)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-2-(dimethoxymethyl)phenol are compared below with analogous brominated phenolic derivatives, emphasizing substituent effects, synthetic routes, and applications.

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Key Structural Features Applications/Properties References
This compound –Br, –OH, –CH(OCH₃)₂ Acetal-protected methylene group; lipophilic Pharmaceutical intermediates, stable API precursor
4-Bromo-2-[(E)-(4-chlorophenylimino)methyl]phenol –Br, –OH, –CH=N–(4-Cl-C₆H₄) Schiff base with chloroaryl group; planar imine Ligand for metal complexes; potential bioactivity
4-Bromo-5-(chloromethyl)-2-methoxyphenol –Br, –OH, –CH₂Cl, –OCH₃ Electrophilic chloromethyl; polar methoxy Reactive intermediate for further substitutions
4-Bromo-2-(2-hydroxyethyl)phenol –Br, –OH, –CH₂CH₂OH Hydrophilic hydroxyethyl; hydrogen-bond donor Solubility in polar solvents; biochemical studies
4-Bromo-2-(5-isoxazolyl)phenol –Br, –OH, –C₃H₂NO (isoxazole) Heterocyclic isoxazole; π-conjugated system Potential antimicrobial/antiviral agent
4-Bromo-2-(morpholinoimino)methylphenol –Br, –OH, –CH=N–(morpholine) Morpholine-substituted Schiff base; basic N atom Antioxidant activity (FRAP assay: 929 µM Fe²⁺/g)

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